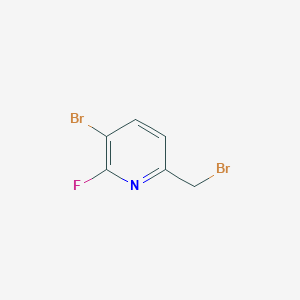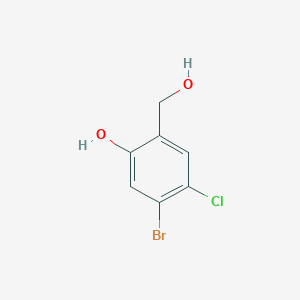
5-Bromo-4-chloro-2-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrClO2 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 2-(hydroxymethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The halogen atoms can be reduced to form the corresponding phenol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-chloro-2-carboxyphenol.
Reduction: Formation of 4-chloro-2-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-2-(hydroxymethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol involves its interaction with biological molecules. The compound can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The hydroxymethyl group may also play a role in enhancing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(hydroxymethyl)phenol
- 5-Chloro-2-(hydroxymethyl)phenol
- 2,4-Dibromo-6-(hydroxymethyl)phenol
Uniqueness
5-Bromo-4-chloro-2-(hydroxymethyl)phenol is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the hydroxymethyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6BrClO2 |
|---|---|
Molecular Weight |
237.48 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,10-11H,3H2 |
InChI Key |
HDKKKPSFLVOGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


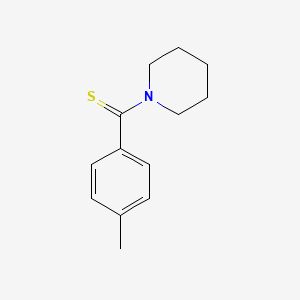
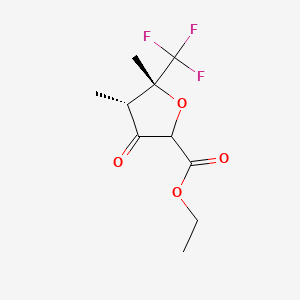
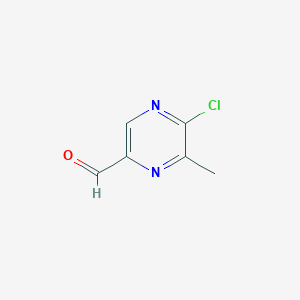
![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
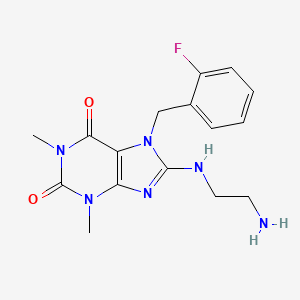
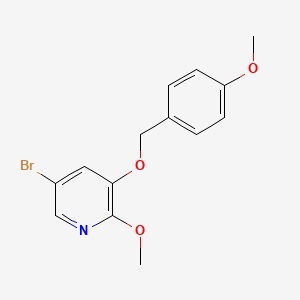
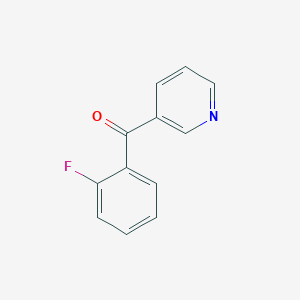
![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
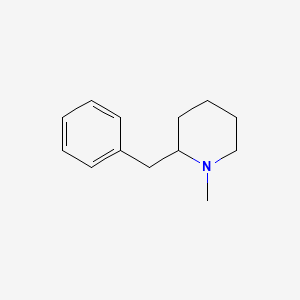
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

